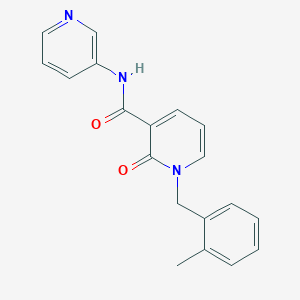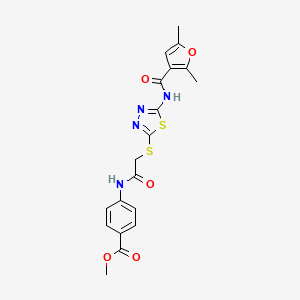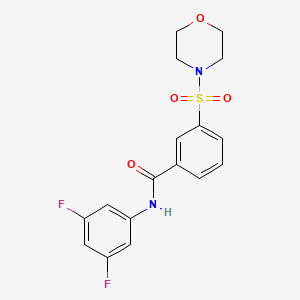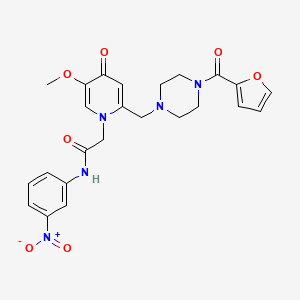![molecular formula C16H11F4N3O2S B2928058 ethyl 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 385416-11-5](/img/structure/B2928058.png)
ethyl 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you’re asking about is a complex organic molecule that contains several functional groups, including a pyrazole ring, a thiazole ring, and a trifluoromethyl group . These types of compounds are often used in the pharmaceutical industry and in other areas of chemical research .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and thiazole rings, for example, would contribute to the rigidity of the molecule and could influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is often used in medicinal chemistry to increase the stability and lipophilicity of a compound .Aplicaciones Científicas De Investigación
Synthesis and Fluorescent Properties
Research has demonstrated the efficient synthesis and unique reactivity of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, a compound structurally similar to the one . This compound has been utilized for the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. Notably, one derivative was identified as a novel fluorescent molecule, suggesting potential applications in fluorophore development due to its strong fluorescence intensity, superior to its methyl analogue (Wu et al., 2006).
Herbicide Development
Further research on fluoromethyl analogues of pyrazosulfuron-ethyl, a herbicide, has led to the synthesis of new compounds from ethyl 1-fluoromethylpyrazole-4-carboxylate. These studies indicate the potential of such compounds in developing more effective herbicides, highlighting the importance of fluorinated pyrazole derivatives in agricultural chemistry (Morimoto et al., 1990).
Antituberculosis Activity
A series of thiazole-aminopiperidine hybrid analogues, including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, has been evaluated for their in vitro activity against Mycobacterium tuberculosis. One compound, in particular, showed promising results, suggesting the potential of fluorinated pyrazole derivatives in developing new antituberculosis drugs (Jeankumar et al., 2013).
Anticancer Agents
Studies on pyrazole derivatives as potential anticancer agents have revealed that certain compounds exhibit significant cytotoxicity against cancerous cell lines. These findings underscore the potential therapeutic applications of fluorinated pyrazole compounds in cancer treatment (Alam et al., 2016).
Corrosion Inhibition
Pyranpyrazole derivatives have been investigated as novel corrosion inhibitors for mild steel, an application relevant to industrial processes. Such studies highlight the versatile applications of fluorinated pyrazole derivatives beyond biomedical research, extending to materials science (Dohare et al., 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4N3O2S/c1-2-25-14(24)11-7-21-23(13(11)16(18,19)20)15-22-12(8-26-15)9-4-3-5-10(17)6-9/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJYANKDBNUPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC(=CC=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B2927975.png)
![Methyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate](/img/structure/B2927976.png)
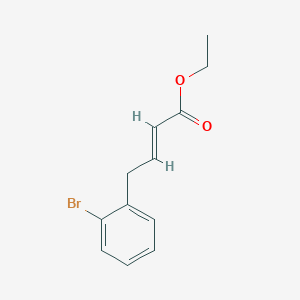

![[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2927982.png)
![4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl]benzamide](/img/structure/B2927983.png)
![3-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2927984.png)
![2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B2927988.png)
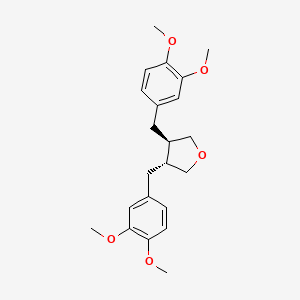
![4-[(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic Acid](/img/structure/B2927991.png)
